Cas no 1694395-61-3 (2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde)

2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
- 3-Pyridinecarboxaldehyde, 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-
- EN300-1293098
- 1694395-61-3
-
- インチ: 1S/C10H10N4O/c1-7-12-8(2)14(13-7)10-9(6-15)4-3-5-11-10/h3-6H,1-2H3
- InChIKey: YGMLSWBIGXXGIY-UHFFFAOYSA-N
- SMILES: C1(N2C(C)=NC(C)=N2)=NC=CC=C1C=O
計算された属性
- 精确分子量: 202.08546096g/mol
- 同位素质量: 202.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- XLogP3: 1.2
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 449.1±55.0 °C(Predicted)
- 酸度系数(pKa): 1.80±0.50(Predicted)
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293098-1.0g |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1293098-50mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 50mg |
$468.0 | 2023-09-30 | ||
Enamine | EN300-1293098-10000mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 10000mg |
$2393.0 | 2023-09-30 | ||
Enamine | EN300-1293098-100mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 100mg |
$490.0 | 2023-09-30 | ||
Enamine | EN300-1293098-500mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 500mg |
$535.0 | 2023-09-30 | ||
Enamine | EN300-1293098-250mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 250mg |
$513.0 | 2023-09-30 | ||
Enamine | EN300-1293098-2500mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 2500mg |
$1089.0 | 2023-09-30 | ||
Enamine | EN300-1293098-5000mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 5000mg |
$1614.0 | 2023-09-30 | ||
Enamine | EN300-1293098-1000mg |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1694395-61-3 | 1000mg |
$557.0 | 2023-09-30 |
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde 関連文献
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehydeに関する追加情報
Comprehensive Overview of 2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde (CAS No. 1694395-61-3)
The compound 2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde (CAS No. 1694395-61-3) is a versatile heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. This pyridine-carbaldehyde derivative, characterized by the presence of a 1,2,4-triazole moiety, offers a wide range of reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.
One of the most intriguing aspects of this compound is its role in the development of novel small-molecule inhibitors and biologically active agents. Researchers have explored its utility in designing compounds that target specific enzymes or receptors, particularly in the context of drug discovery and medicinal chemistry. The dimethyl-1H-1,2,4-triazol-1-yl group enhances the molecule's ability to interact with biological targets, while the pyridine-3-carbaldehyde moiety provides a reactive handle for further derivatization.
In the field of agrochemicals, 2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde has been investigated for its potential as a precursor to crop protection agents. Its structural motifs are commonly found in compounds with pesticidal or herbicidal activity, addressing the growing demand for sustainable and efficient agricultural solutions. This aligns with current trends in green chemistry and the search for environmentally friendly alternatives to traditional agrochemicals.
The synthesis of CAS No. 1694395-61-3 typically involves multi-step organic reactions, including cyclization and functional group interconversion strategies. Recent advancements in catalytic methods and flow chemistry have improved the efficiency of its production, reducing waste and energy consumption—a critical consideration in modern process chemistry. These developments have made the compound more accessible for research and industrial applications.
From a material science perspective, this compound has shown promise in the design of functional materials, particularly those requiring coordination sites for metal ions or photoactive properties. Its ability to form complexes with various metals has been explored for applications in catalysis, sensors, and optoelectronic devices, reflecting the interdisciplinary nature of contemporary chemical research.
The physicochemical properties of 2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde, including its solubility, stability, and reactivity profile, have been extensively studied to facilitate its handling and application. These studies often employ advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to fully characterize the compound and its derivatives.
In the context of current research trends, this compound has been featured in studies exploring structure-activity relationships (SAR) and molecular docking simulations. These computational approaches, combined with experimental validation, help elucidate how structural modifications influence biological activity—a key question in modern chemical biology and pharmacology.
The growing interest in heterocyclic chemistry and privileged scaffolds in drug discovery has further elevated the importance of compounds like 2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde. Its presence in recent patent literature and scientific publications demonstrates its relevance to cutting-edge research in multiple disciplines, from medicinal chemistry to materials engineering.
Quality control and analytical method development for this compound remain active areas of investigation, particularly for applications requiring high purity standards. Modern chromatographic techniques and spectroscopic methods continue to evolve to meet these demands, ensuring reliable characterization and quantification of the compound in various matrices.
As research progresses, the potential applications of CAS No. 1694395-61-3 continue to expand. Future directions may include exploration of its role in bioconjugation chemistry, nanomaterial functionalization, or as a building block for metal-organic frameworks (MOFs). These emerging applications highlight the compound's versatility and the ongoing need for innovative synthetic strategies to unlock its full potential.
1694395-61-3 (2-(dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde) Related Products
- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1125419-91-1(1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one)
- 2870642-18-3(2-Benzofuranpropanoic acid, α-[[(2-propen-1-yloxy)carbonyl]amino]- )
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)
- 2228412-20-0(4,4-difluoro-1-(2-fluoro-4-methoxyphenyl)cyclohexan-1-amine)
- 2114341-25-0(1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-one)
- 26889-86-1(N-(2-Aminoethyl)-3-hydroxy-2-naphthamide)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 941926-95-0(N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)




